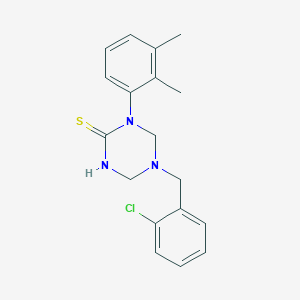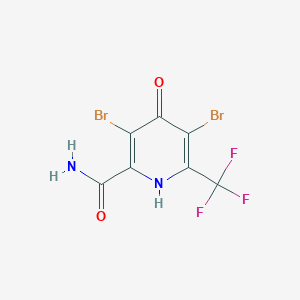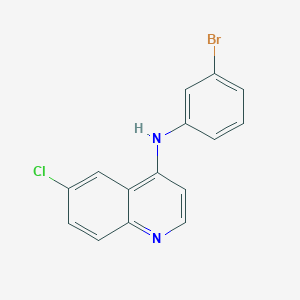![molecular formula C14H15N3O4S B11471230 2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471230.png)
2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and two methoxy groups attached to a phenyl ring, as well as a thiazolopyridine core. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate hydrazone, which then undergoes cyclization with maleic anhydride to form the thiazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the methoxy groups can introduce various functional groups into the molecule.
Scientific Research Applications
2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which also have a heterocyclic core and exhibit diverse biological activities.
Thiazolidinones: Compounds containing a thiazolidinone moiety, known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its unique combination of functional groups and the thiazolopyridine core, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H15N3O4S/c1-20-8-3-6(4-9(21-2)11(8)19)7-5-10(18)16-13-12(7)22-14(15)17-13/h3-4,7,19H,5H2,1-2H3,(H2,15,17)(H,16,18) |
InChI Key |
SUJLJFUWJMDIAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11471153.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11471156.png)


![1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471174.png)
![Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471176.png)
![4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11471184.png)
![N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B11471195.png)
![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11471197.png)

![N-[2-(1-adamantyloxy)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B11471207.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11471208.png)


